9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)
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Overview
Description
Preparation Methods
The synthesis of 9-Acetylazathioprine involves several steps, starting with the preparation of azathioprine. Azathioprine is synthesized by reacting 6-mercaptopurine with 1-methyl-4-nitro-5-chloroimidazole. The acetylation of azathioprine is then carried out using acetic anhydride under controlled conditions to yield 9-Acetylazathioprine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
9-Acetylazathioprine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Acetylazathioprine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to immunosuppression and the mechanisms of action of immunosuppressive drugs.
Medicine: Research on 9-Acetylazathioprine contributes to understanding its potential therapeutic uses and side effects in medical treatments.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of 9-Acetylazathioprine involves its conversion to active metabolites that inhibit purine synthesis. This inhibition affects the proliferation of immune cells, leading to immunosuppressive effects. The compound targets molecular pathways involving enzymes such as thiopurine S-methyltransferase and xanthine oxidase, which play crucial roles in its metabolism and activity .
Comparison with Similar Compounds
9-Acetylazathioprine is similar to other azathioprine derivatives, such as 6-mercaptopurine and thioguanine. it is unique due to its acetyl group, which can influence its chemical properties and biological activity. Similar compounds include:
Azathioprine: The parent compound, widely used as an immunosuppressant.
6-Mercaptopurine: A metabolite of azathioprine with similar immunosuppressive properties.
Thioguanine: Another purine analogue with immunosuppressive effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties.
Properties
Molecular Formula |
C11H9N7O3S |
---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
1-[6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]ethanone |
InChI |
InChI=1S/C11H9N7O3S/c1-6(19)17-5-14-7-8(17)12-3-13-10(7)22-11-9(18(20)21)15-4-16(11)2/h3-5H,1-2H3 |
InChI Key |
KTKDAQHNMYTRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
Origin of Product |
United States |
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